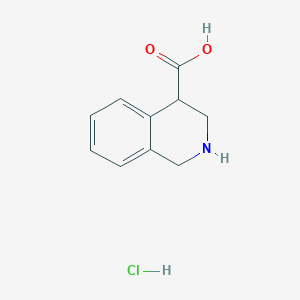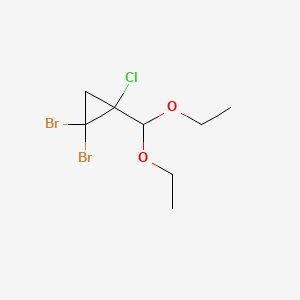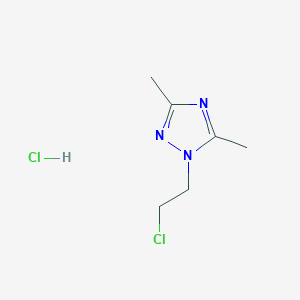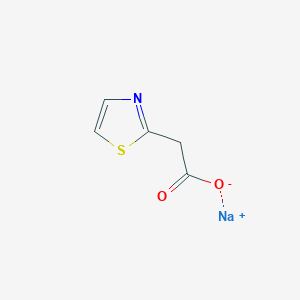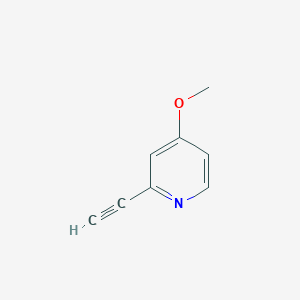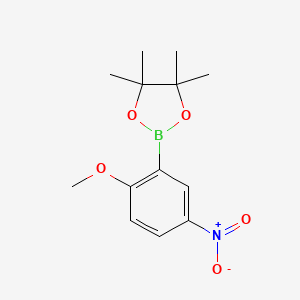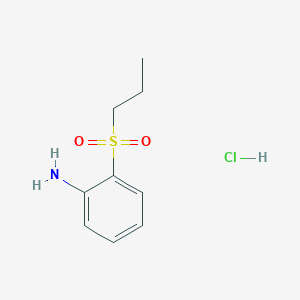
2-(Propanesulfonyl)aniline hcl
Übersicht
Beschreibung
2-(Propanesulfonyl)aniline hydrochloride, also known as N-(2-Aminophenyl)propane-1-sulfonamide hydrochloride, is a white or off-white crystalline powder. It has a molecular weight of 235.73 . The IUPAC name is 2-(propylsulfonyl)aniline hydrochloride .
Molecular Structure Analysis
The molecular formula of 2-(Propanesulfonyl)aniline hydrochloride is C9H14ClNO2S . The InChI code is 1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H .Physical And Chemical Properties Analysis
2-(Propanesulfonyl)aniline hydrochloride is a white or off-white crystalline powder. It has a molecular weight of 235.73 .Wissenschaftliche Forschungsanwendungen
Conductive Polymers and Charge Compensation
Research has explored the redox behavior of polyaniline (PANI) and self-doped polyanilines, highlighting the potential of these materials in electroactive applications. For instance, the comparison between PANI and chemically obtained self-doped polyanilines, such as sulfonated polyaniline (SPAN) and poly-(aniline-co-N-propanesulfonic acid-aniline) (PAPSAH), revealed that the charge compensation process in these materials could be significantly influenced by the molecular structure and the doping medium used (Varela et al., 2001).
Supercapacitors and Electroactive Hydrogels
A 3D mat-like electroactive hydrogel, fabricated for supercapacitor electrode material, demonstrated high areal capacitance. This research underscores the importance of dual doping with organic and inorganic components for enhancing electrochemical performance (Smirnov et al., 2017).
Chemical Synthesis and Electrical Conductivity
The chemical synthesis of self-doped N-propanesulfonic acid polyaniline derivatives has been extensively studied. The resulting polymers exhibit moderate molecular weights, solubility in water and polar solvents, and electrical conductivities that highlight their utility in electronic applications (Grigoras et al., 2012).
Raman Spectroelectrochemistry
Investigations into the Raman spectroelectrochemical properties of electrodeposited polyaniline doped with polymeric sulfonic acids have provided insights into the molecular interactions and electronic properties of these materials. This research offers a deeper understanding of how the structural properties of dopants can influence the electronic characteristics of polyaniline (Nekrasov et al., 2017).
Interpolymer Complexes and Nanoobjects
The formation of nanoobjects through the interpolymer complex of polyaniline (PAn) and polysulfonic acid in aqueous solutions has been explored. The unique properties of these nanostructures, such as solubility and film-forming abilities, open up new avenues for application in nanotechnology and materials science (Gribkova et al., 2007).
Eigenschaften
IUPAC Name |
2-propylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZWMVOWZZHONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propanesulfonyl)aniline hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



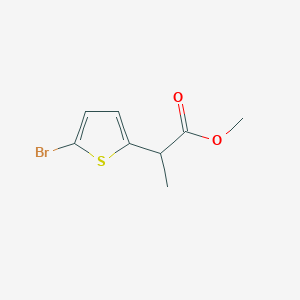
![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
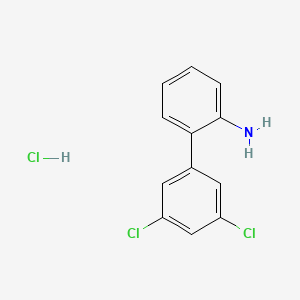
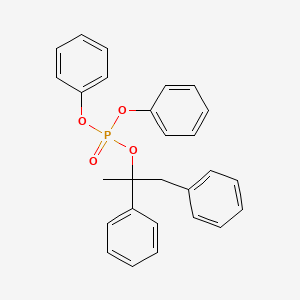
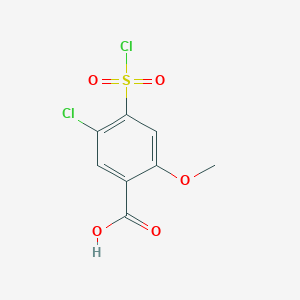
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
